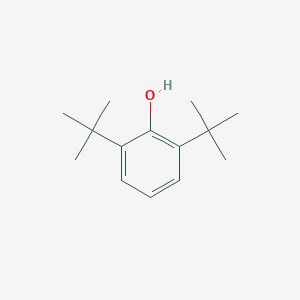

2,6-DI-Tert-butylphenol

Description

Propriétés

IUPAC Name |

2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCPKDPYUFEZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24676-69-5 (potassium salt) | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027052 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (USCG, 1999), 253 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light straw, crystalline solid, Colorless solid | |

CAS No. |

128-39-2 | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21294V58PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), 37 °C, 36-37 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2,6-di-tert-butylphénol est préparé industriellement par alkylation de Friedel-Crafts du phénol avec l'isobutène catalysée par le phénoxyde d'aluminium. La réaction peut être représentée comme suit : [ \text{C}6\text{H}_5\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow ((\text{CH}_3)_3\text{C})_2\text{C}_6\text{H}_3\text{OH} ] De cette manière, environ 2,5 millions de kilogrammes sont produits chaque année {_svg_2}.

Méthodes de production industrielle : La production industrielle de 2,6-di-tert-butylphénol implique le procédé d'alkylation de Friedel-Crafts, qui est efficace et évolutif pour une production à grande échelle .

Analyse Des Réactions Chimiques

Hydrogen Atom Transfer (HAT) Reactions

2,6-DTBP participates in HAT reactions with high-valent iron complexes, mimicking enzymatic oxidation processes. A 2021 study characterized its interaction with non-heme iron(IV)-hydroxide complexes ([FeIII(Lc)(OH)]⁻) under cryogenic conditions (-25°C to -40°C) in acetonitrile .

Key Findings:

-

Phenoxyl Radical Formation : Reaction with [FeIII(Lc)(OH)]⁻ generates 2,6-di-tert-butylphenoxyl radical, confirmed by UV-vis spectroscopy (λ = 405 nm) and EPR .

-

Kinetic Isotope Effect (KIE) : A KIE of 1.4 was observed using deuterated 4-methoxy-2,6-DTBP, supporting a concerted HAT mechanism .

-

Rate Constants : Second-order rate constants (k₂) for HAT with substituted 2,6-DTBP derivatives:

| Substituent (X) | k₂ (M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|

| –OCH₃ | 71.15 | 100% |

| –CH₃ | 0.417 | 0.59% |

| –C(CH₃)₃ | 0.375 | 0.53% |

| –H | 0.026 | 0.037% |

Oxygen Atom Transfer (OAT) and Radical Trapping

2,6-DTBP reacts with Gomberg’s dimer (hexaphenylethane) in the presence of Fe–OH complexes to form triphenylmethanol via OAT :

\text{ C H C C C H Fe III}(Lc)(^{18}OH)]⁻→(C₆H₅)₃C^{18}OH}

-

Isotope Labeling : 75% ¹⁸O incorporation confirmed via GC-MS, demonstrating Fe–OH as the oxygen source .

Marcus Theory Correlation

A linear relationship (slope = -0.31) was observed between (RT/F) ln k₂ and oxidation potentials (Eₒₓ) of 4-X-2,6-DTBP derivatives, consistent with HAT-dominated mechanisms .

Bond Dissociation Free Energy (BDFE)

The BDFE of the O–H bond in 2,6-DTBP was determined to be ~84 kcal/mol , lower than FeIV=O complexes, favoring radical-mediated pathways .

Electrophilic Substitution Reactions

While primarily an antioxidant, 2,6-DTBP undergoes electrophilic reactions under controlled conditions:

Applications De Recherche Scientifique

Chemical Properties and Production

- Chemical Formula : C14H22O

- Appearance : White to pale yellow solid or viscous liquid

- Melting Point : 34-39 °C

- Boiling Point : 253 °C

- Specific Gravity : 0.914 at 20 °C

2,6-DTBP is synthesized by reacting phenol with isobutylene in the presence of an acidic catalyst. This reaction typically occurs at temperatures ranging from 0°C to 80°C using diluents like saturated hydrocarbons .

Industrial Applications

2,6-DTBP is primarily recognized for its role as an antioxidant in various applications:

- Hydrocarbon-Based Products :

- Polymers and Plastics :

- Metalworking Fluids :

Health and Environmental Considerations

While 2,6-DTBP has beneficial industrial uses, its health effects have been studied extensively:

- Research indicates potential carcinogenic risks associated with 2,6-DTBP and its metabolites. Studies employing the Adverse Outcome Pathway (AOP) framework have identified key toxic pathways linked to its exposure, suggesting that it may interfere with retinoic acid receptor β (RARβ), leading to altered cell proliferation and cancer risk .

- The compound has also been evaluated under the United States Environmental Protection Agency's High Production Volume program to assess its environmental impact and toxicity .

Antioxidant Efficacy in Fuels

A study demonstrated that incorporating 2,6-DTBP into aviation fuels significantly reduced oxidation rates, thereby enhancing fuel stability during storage. The results indicated a marked decrease in gum formation compared to untreated fuels .

Polymer Stabilization

In polymer manufacturing, the addition of 2,6-DTBP improved the thermal stability of polypropylene under oxidative conditions. This enhancement was quantified through accelerated aging tests that showed a longer service life for products containing the compound compared to those without it .

Mécanisme D'action

2,6-Di-tert-butylphenol exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, donating hydrogen atoms to neutralize free radicals and prevent oxidative damage. This mechanism is crucial in its role as an antioxidant in various industrial and biological applications .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2,6-Di-tert-butylphenol

- CAS No.: 128-39-2

- Molecular Formula : C₁₄H₂₂O

- Molecular Weight : 206.33 g/mol

- Physical Properties : White to pale yellow crystalline solid; melting point 36–39°C, boiling point 253°C, density 0.914 g/cm³ (25°C). Soluble in alcohols, ethers, and aromatic hydrocarbons; insoluble in water .

Comparison with Structurally Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT)

- CAS No.: 128-37-0

- Molecular Formula : C₁₅H₂₄O

- Key Differences: Structure: Additional methyl group at the 4-position. Antioxidant Mechanism: Acts via hydrogen atom transfer (HAT) to neutralize free radicals. Applications: Widely used in food preservation, plastics, and cosmetics due to its low cost and high stability . Activity: While BHT is effective in non-polar matrices, this compound derivatives often exhibit superior activity in complex systems (e.g., lipid peroxidation inhibition in rat brain homogenates) .

Table 1: Comparison of this compound and BHT

4-sec-Butyl-2,6-di-tert-butylphenol

- CAS No.: 17540-75-9

- Molecular Formula : C₁₈H₃₀O

- Key Differences: Structure: A sec-butyl group at the 4-position introduces steric and electronic changes. Applications: Less common in commercial antioxidants due to regulatory concerns; used in niche industrial synthesis .

Derivatives with Heterocyclic Moieties

Examples :

- 2,5-Di-substituted 1,3,4-oxadiazoles (e.g., Compound 5a–5d): Synthesized with this compound groups, showing yields of 73.6–84.2% and antioxidant activity via HREIMS analysis .

- Pyridine Derivatives: Modified this compound with pyridine fragments exhibited enhanced radical scavenging (DPPH IC₅₀: 12–45 µM) and inhibited lipoxygenase by 60–80% .

Table 2: Antioxidant Activity of Select Derivatives

4-Bromo-2,6-di-tert-butylphenol

- CAS No.: 1139-52-2

- Molecular Formula : C₁₄H₂₁BrO

- Unique Features: Bromine substitution enables electrophilic aromatic substitution, making it a versatile intermediate for pharmaceuticals and advanced polymers . Higher melting point (78–83°C) compared to unsubstituted this compound .

Mechanistic and Functional Insights

- Antioxidant Efficacy: The tert-butyl groups at the 2- and 6-positions provide steric hindrance, stabilizing the phenolic hydroxyl group and enhancing radical scavenging capacity. Derivatives with electron-withdrawing groups (e.g., Br, pyridine) further modulate redox potentials .

- Biological Activity: this compound derivatives inhibit lipid peroxidation 2–3 times more effectively than BHT in rat liver homogenates .

- Synthetic Versatility: Copper-catalyzed oxidative dimerization of this compound yields diphenoquinones, critical for high-performance antioxidants .

Activité Biologique

2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic organic compound widely recognized for its biological activities, particularly its antioxidant and antimicrobial properties. This article reviews the biological activity of 2,6-DTBP, supported by data tables and relevant case studies, to provide a comprehensive understanding of its pharmacological potential.

2,6-DTBP is classified as a hindered phenol, characterized by its bulky tert-butyl groups that enhance its stability against oxidation. It is primarily used as an antioxidant in various industries, including food, cosmetics, and plastics. Its role as an oxidation inhibitor makes it crucial in preventing the degradation of hydrocarbons and other materials .

Antioxidant Activity

The antioxidant activity of 2,6-DTBP is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that 2,6-DTBP exhibits comparable redox properties to butylated hydroxytoluene (BHT), a well-known antioxidant . The compound's mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Table 1: Comparative Antioxidant Potency

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2,6-DTBP | 32 | Hydrogen atom donation |

| BHT | 30 | Hydrogen atom donation |

| Trolox | 28 | Radical scavenging |

Antimicrobial Activity

Research has shown that 2,6-DTBP possesses significant antibacterial properties. A study reported that derivatives of 2,6-DTBP exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 32 μg/mL . The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial effects of 2,6-DTBP derivatives on various bacterial strains, it was found that certain modifications to the phenolic structure enhanced antimicrobial potency. For instance, compounds with additional heterocyclic rings showed improved efficacy against resistant strains of bacteria .

Cytotoxicity and Anticancer Potential

Emerging research indicates that 2,6-DTBP may have anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis through oxidative stress pathways .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Oxidative stress |

Environmental Impact and Biodegradability

Despite its beneficial applications, concerns regarding the environmental impact of 2,6-DTBP have been raised. Studies indicate that while it is not highly biodegradable—showing only about 5% degradation in aquatic environments at higher concentrations—it can persist in ecosystems and potentially affect aquatic life . Monitoring data suggest that concentrations in wastewater are kept below harmful levels due to stringent regulatory measures.

Q & A

Basic Questions

Q. What is the role of 2,6-di-tert-butylphenol in polymer stabilization, and how can its efficacy be experimentally assessed?

Methodological Answer:

- This compound acts as an antioxidant and UV stabilizer in polymers by scavenging free radicals and inhibiting oxidative chain reactions. Its efficacy can be tested via accelerated aging experiments under controlled UV/heat exposure, with degradation monitored using Fourier-transform infrared spectroscopy (FTIR) to track carbonyl index changes. Additionally, thermogravimetric analysis (TGA) quantifies thermal stability improvements .

- Computational methods like density functional theory (DFT) calculate bond dissociation enthalpy (BDE) and ionization potential (IP) to predict antioxidant activity. Lower BDE values correlate with higher radical-scavenging efficiency .

Q. What synthetic routes are used to prepare this compound, and what are the critical reaction parameters?

Methodological Answer:

- The primary industrial synthesis involves Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. Key parameters include temperature (80–120°C), pressure (2–4 atm), and catalyst loading. Post-synthesis purification via vacuum distillation or recrystallization ensures high purity (>99%) .

- Alternative routes, such as tert-butylation using tert-butyl chloride, require acid catalysts (e.g., H₂SO₄) and solvent optimization (e.g., toluene) to minimize byproducts like 2,4-di-tert-butylphenol .

Q. How can this compound be detected and quantified in biological matrices?

Methodological Answer:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is commonly used. For blood products, protein precipitation with perchloric acid and internal standardization (e.g., tributyl phosphate) improves accuracy. Limits of quantification (LOQ) as low as 0.3 ng/mL are achievable .

- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances sensitivity for trace analysis in adipose tissue or plasma .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in aerobic environments, and how can degradation intermediates be characterized?

Methodological Answer:

- The aerobic bacterial strain Alcaligenes F-3-4 degrades this compound via hydroxylation and β-oxidation, yielding intermediates like acetic acid and isobutyric acid. Stable isotope labeling (e.g., ¹³C) combined with LC-MS/MS tracks metabolic flux .

- Enzyme inhibition studies (e.g., using cytochrome P450 inhibitors) identify key oxidative enzymes involved in degradation pathways .

Q. How does steric hindrance from tert-butyl groups influence the antioxidant mechanism of this compound?

Methodological Answer:

- The tert-butyl groups at the 2,6-positions block phenolic O–H bond cleavage, enhancing radical stabilization. Time-resolved electron paramagnetic resonance (EPR) spectroscopy quantifies radical lifetime extensions.

- Comparative studies with less-hindered analogs (e.g., 2-methylphenol) reveal reduced antioxidant efficiency due to faster H-atom transfer kinetics .

Q. What computational approaches are used to resolve contradictions in antioxidant efficacy data across different experimental models?

Methodological Answer:

- Molecular dynamics (MD) simulations model interactions between this compound and polymer matrices, explaining discrepancies in bulk vs. surface antioxidant activity.

- Quantum mechanical/molecular mechanical (QM/MM) hybrid methods reconcile experimental BDE values with in silico predictions, accounting for solvent effects and matrix polarity .

Q. How does this compound interact with microbial communities in vivo, and what are the implications for toxicity studies?

Methodological Answer:

- Metabolomics profiling in murine models shows negative correlations between this compound levels and Coriobacteriaceae abundance in adipose tissue. 16S rRNA sequencing and Spearman correlation analysis identify microbiota shifts linked to altered lipid metabolism .

- Dose-response studies in gnotobiotic mice colonized with human microbiota isolate strain-specific sensitivities, resolving contradictions in reported toxicity thresholds .

Q. Methodological Considerations Table

| Research Focus | Key Techniques | Critical Parameters |

|---|---|---|

| Polymer Stabilization | FTIR, TGA, DFT calculations | UV exposure time, temperature, BDE/IP values |

| Metabolic Pathways | LC-MS/MS, stable isotope tracing | Enzyme inhibition, intermediate identification |

| Microbial Interactions | 16S rRNA sequencing, metabolomics | Correlation thresholds, colonization models |

| Detection in Biomarkers | HPLC-UV, GC-MS with derivatization | LOQ validation, internal standard selection |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.